molecular formula C21H17NO3 B11181385 Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate

Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate

Cat. No.: B11181385
M. Wt: 331.4 g/mol
InChI Key: VESBIKBFVPZGFZ-UHFFFAOYSA-N
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Description

Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a biphenyl group attached to a benzoate moiety through a carbonyl and amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate typically involves the reaction of biphenyl-4-carbonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the carbonyl and amino groups can form hydrogen bonds or other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 2-[(biphenyl-4-ylcarbonyl)carbamothioyl]amino]benzoate
  • **Methyl 2-[(biphenyl-4-ylcarbonyl)amino]carbonothioyl]benzoate

Uniqueness

Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both biphenyl and benzoate moieties allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C21H17NO3/c1-25-21(24)18-9-5-6-10-19(18)22-20(23)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)

InChI Key

VESBIKBFVPZGFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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